molecular formula C9H13O3P B2777281 [(2,5-Dimethylphenyl)methyl]phosphonic acid CAS No. 125593-67-1

[(2,5-Dimethylphenyl)methyl]phosphonic acid

Cat. No.: B2777281
CAS No.: 125593-67-1
M. Wt: 200.174
InChI Key: PIBVXZJQGLZTNM-UHFFFAOYSA-N
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Description

[(2,5-Dimethylphenyl)methyl]phosphonic acid is an organic compound that belongs to the class of phosphonic acids It is characterized by the presence of a phosphonic acid group attached to a [(2,5-dimethylphenyl)methyl] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethylphenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of [(2,5-dimethylphenyl)methyl] alcohol with a phosphonic acid derivative under acidic conditions. The reaction typically proceeds via the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired phosphonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the reaction of [(2,5-dimethylphenyl)methyl] chloride with a phosphonic acid salt in the presence of a suitable catalyst can be employed. This method offers higher yields and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethylphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide or other reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of phosphonic acid derivatives.

    Reduction: Formation of phosphine oxides or other reduced forms.

    Substitution: Formation of nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

[(2,5-Dimethylphenyl)methyl]phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2,5-Dimethylphenyl)methyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    [(2,5-Dimethylphenyl)(phenyl)methyl]phosphonic acid: Similar structure but with an additional phenyl group.

    Dimethylphenylphosphine: Contains a phosphine group instead of a phosphonic acid group.

Uniqueness

[(2,5-Dimethylphenyl)methyl]phosphonic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of a phosphonic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2,5-dimethylphenyl)methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13O3P/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBVXZJQGLZTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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